molecular formula C15H25ClN6O3 B2955949 2,4,6-Trimorpholino-1,3,5-triazine hydrochloride CAS No. 1179419-68-1

2,4,6-Trimorpholino-1,3,5-triazine hydrochloride

Cat. No.: B2955949
CAS No.: 1179419-68-1
M. Wt: 372.85
InChI Key: SAIOIYGIJIXCLT-UHFFFAOYSA-N
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Description

2,4,6-Trimorpholino-1,3,5-triazine hydrochloride is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of three morpholino groups attached to a triazine ring, making it a unique and versatile molecule.

Future Directions

The future directions in the study of 2,4,6-Trimorpholino-1,3,5-triazine could involve exploring its potential applications in various fields. For instance, 2,4,6-trisubstituted-1,3,5-triazines have been suggested as candidates for green high energy density materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimorpholino-1,3,5-triazine hydrochloride typically involves the nucleophilic substitution of cyanuric chloride with morpholine. The reaction is carried out in a solvent such as dioxane or dichloromethane, with the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often involve refluxing the mixture to ensure complete substitution of the chlorine atoms by morpholino groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or other separation techniques to obtain high-purity this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimorpholino-1,3,5-triazine hydrochloride is unique due to the presence of three morpholino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O3.ClH/c1-7-22-8-2-19(1)13-16-14(20-3-9-23-10-4-20)18-15(17-13)21-5-11-24-12-6-21;/h1-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIOIYGIJIXCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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